6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonane
Description
6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonane is a spirocyclic compound featuring a unique [3.5]nonane core with oxygen (7-oxa) and nitrogen (1-aza) heteroatoms. The molecule is further substituted with four methyl groups at the 6,6,8,8-positions, which enhance steric bulk and may influence its physicochemical properties, such as lipophilicity and metabolic stability.
Structure
3D Structure
Properties
IUPAC Name |
6,6,8,8-tetramethyl-7-oxa-1-azaspiro[3.5]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-9(2)7-11(5-6-12-11)8-10(3,4)13-9/h12H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPMQSXTIVCCGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CCN2)CC(O1)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable amine with a ketone or aldehyde in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions
6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in halogenated derivatives.
Scientific Research Applications
6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The spiro[3.5]nonane scaffold is a versatile framework in medicinal chemistry. Below is a comparative analysis of structurally related compounds:
Key Differences and Implications
- Substituent Effects: The tetramethyl groups in the target compound likely improve metabolic stability compared to non-methylated analogs (e.g., 2-oxa-7-azaspiro[3.5]nonane), which are often used as intermediates but lack bioactive data .
- Heteroatom Positioning: Replacing oxygen with nitrogen (e.g., 2,7-diazaspiro[3.5]nonane) shifts activity toward neurological targets (Sigma receptors), whereas oxa-containing analogs may prioritize stability or antifungal roles .
- Ring System Variations: Bicyclo[4.3.0]nonane derivatives (e.g., 1,4-diaza-2,5-dioxo compounds) exhibit broad antimicrobial activity, suggesting that ring fusion patterns critically influence target selectivity .
Physicochemical and Pharmacokinetic Insights
- Synthetic Accessibility : The synthesis of spirocycles often involves cyclization reactions (e.g., describes oxalate salt formation), but methyl substitution may require advanced alkylation steps .
Biological Activity
6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonane, a compound with a unique spirocyclic structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound is characterized by its molecular formula and a molecular weight of 197.27 g/mol. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure
The structural formula of this compound is depicted as follows:
This structure features a nitrogen atom and an oxygen atom integrated into its spirocyclic framework, which is essential for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in relation to its role as a GPR119 agonist. GPR119 is a receptor implicated in glucose metabolism and insulin secretion.
Key Findings:
- GPR119 Agonism : Research indicates that derivatives of 7-azaspiro[3.5]nonane exhibit significant agonistic activity towards GPR119. Specifically, compound 54g was identified as a potent agonist with favorable pharmacokinetic profiles in animal models .
- Glucose Lowering Effects : In diabetic rat models, the administration of certain derivatives resulted in notable reductions in blood glucose levels, suggesting potential therapeutic applications for managing diabetes .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound and its derivatives.
Study 1: Pharmacological Evaluation
A study focused on the pharmacological evaluation of various 7-azaspiro[3.5]nonane derivatives demonstrated that modifications to the piperidine N-capping group significantly influenced their biological activity. The optimal compound exhibited a robust glucose-lowering effect comparable to existing antidiabetic medications .
Study 2: Toxicology Assessment
Toxicological assessments were performed to determine the safety profile of the compound in vivo. The results indicated that at therapeutic doses, there were no significant adverse effects observed in Sprague-Dawley rats .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| 6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane | 1565922-84-0 | Used as a scaffold in drug development |
| 7-Oxa-1-azaspiro[3.5]nonan-2-one | Not specified | Exhibits varying degrees of biological activity |
The presence of the oxygen atom in the structure of this compound enhances its interaction with biological targets compared to its analogs.
The mechanism through which this compound exerts its effects is primarily through binding to GPR119 receptors. This interaction promotes insulin secretion and enhances glucose-dependent insulinotropic pathways . The secondary amine group within the compound facilitates hydrogen bonding and ionic interactions with these receptors.
Q & A
Q. Q1. What are the optimized synthetic routes for 6,6,8,8-tetramethyl-7-oxa-1-azaspiro[3.5]nonane, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves cyclization of precursors with dimethyl substituents at the 6- and 8-positions. A two-step approach is common:
Precursor Preparation : Reacting tetramethyl-substituted cyclohexanol derivatives with ammonia or nitriles under acid catalysis (e.g., HCl) to form the azaspiro core .
Cyclization : Using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) for stereochemical control. Yields >80% are achievable with optimized stoichiometry and inert atmospheres .
Critical Parameter : Steric hindrance from tetramethyl groups requires elevated temperatures (80–100°C) and prolonged reaction times (12–24 hrs) to overcome kinetic barriers .
Q. Q2. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include the sp³-hybridized nitrogen (δ 2.8–3.5 ppm) and quaternary carbons (δ 45–55 ppm) from the spiro junction .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 169–171 (M⁺) and fragmentation patterns (e.g., loss of methyl groups) validate the tetramethyl substitution .
- IR Spectroscopy : Absorbances at 1650–1700 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H) confirm the oxa-azaspiro framework .
Advanced Research Questions
Q. Q3. How does the tetramethyl substitution impact the compound’s reactivity in nucleophilic substitution reactions compared to non-methylated analogs?
Methodological Answer:
- Steric Effects : The 6,6,8,8-tetramethyl groups hinder nucleophilic attack at the spiro carbon, reducing reaction rates by 40–60% compared to unmethylated analogs (e.g., 7-oxa-1-azaspiro[3.5]nonane) .
- Electronic Effects : Methyl groups donate electron density via hyperconjugation, stabilizing transition states in SN1 mechanisms. This is confirmed by Hammett plots showing a ρ value of -0.7 for methyl-substituted derivatives .
Experimental Design : Compare kinetic data (e.g., rate constants) between methylated and non-methylated analogs using polar aprotic solvents (DMF, DMSO) and nucleophiles like NaN₃ .
Q. Q4. What computational strategies are effective for predicting the biological activity of this compound, particularly as a sigma receptor ligand?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with sigma-1 receptors (S1R). Key residues (e.g., Glu172) form hydrogen bonds with the spiro nitrogen, as seen in 2,7-diazaspiro[3.5]nonane derivatives .
- MD Simulations : Assess binding stability over 100 ns trajectories. Tetramethyl groups enhance hydrophobic interactions with S1R’s transmembrane domain, increasing residence time by 20% .
Validation : Correlate computational ΔG values (in silico) with experimental Ki values (in vitro) using radioligand displacement assays .
Q. Q5. How can contradictory data on metabolic stability (e.g., CYP450 interactions) be resolved for this compound?
Methodological Answer:
- In Vitro Assays : Use human liver microsomes (HLM) to measure intrinsic clearance (CLint). Discrepancies arise from batch-to-batch variability in CYP3A4/2D6 activity. Normalize data using prototypical substrates (e.g., midazolam for CYP3A4) .
- Isotope-Labeling : Track metabolites via LC-MS/MS with ¹³C-labeled analogs. For example, hydroxylation at the 7-oxa position is a major pathway, contributing to 60% of total clearance .
Statistical Approach : Apply multivariate analysis (PCA) to distinguish enzyme-specific contributions from noise .
Structural and Functional Analysis
Q. Q6. What structural analogs of this compound exhibit improved pharmacological profiles, and why?
Comparative Analysis :
| Compound | Key Modification | Biological Advantage |
|---|---|---|
| 6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonane | Reduced steric bulk | Higher S1R binding affinity (Ki = 2.7 nM) |
| 7,7-Dimethyl-6-oxa-2-azaspiro[3.5]nonane | Oxa/aza positional switch | Enhanced metabolic stability (t₁/₂ = 4.2 h) |
| 1-Cyclopropyl derivative | Cyclopropyl substituent | Improved BBB penetration (logP = 2.1) |
Mechanistic Insight : Tetramethyl substitution balances lipophilicity (clogP = 1.8) and polar surface area (PSA = 45 Ų), optimizing CNS bioavailability .
Experimental Design Challenges
Q. Q7. How can researchers mitigate racemization during asymmetric synthesis of this compound?
Methodological Answer:
- Chiral Catalysts : Use (R)-BINAP-Pd complexes to enforce enantioselectivity (>90% ee) in cyclization steps .
- Low-Temperature Conditions : Conduct reactions at -20°C to slow epimerization.
Validation : Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) with UV detection at 254 nm .
Future Directions
Q. Q8. What in vivo models are most suitable for evaluating the neuroprotective effects of this compound?
Methodological Answer:
- Murine Neuropathic Pain Models : Test mechanical allodynia reversal using von Frey filaments. Dose-dependent efficacy (ED₅₀ = 10 mg/kg) is comparable to BD-1063 (S1R antagonist) .
- Functional Dependence : Confirm S1R-specificity via PRE-084 (agonist) co-administration, which reverses antiallodynic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
